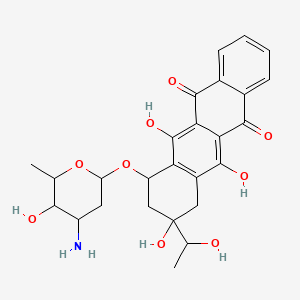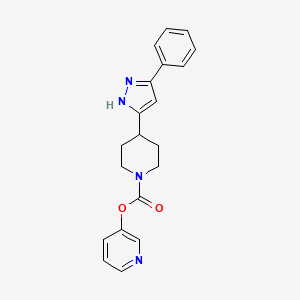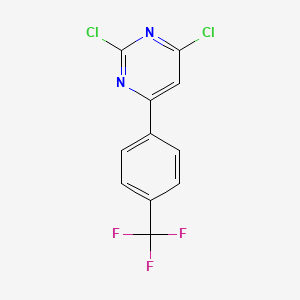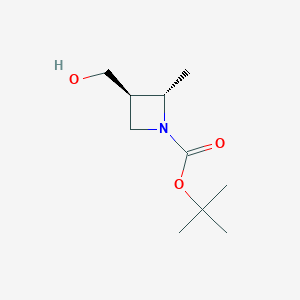![molecular formula C11H16N2O3S B15359005 N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide CAS No. 58287-75-5](/img/structure/B15359005.png)
N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a formyl group and a dimethylaminoethyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the sulfonation of 4-formylbenzenesulfonic acid followed by the reaction with 2-dimethylaminoethanol under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality material.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The sulfonamide group can undergo reduction to form an amine.
Substitution: The benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Carboxylic acid from oxidation.
Amine from reduction.
Substituted benzene derivatives from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[2-(dimethylamino)ethyl]benzenesulfonamide
N-[2-(diethylamino)ethyl]benzenesulfonamide
N-[2-(dimethylamino)ethyl]4-hydroxybenzenesulfonamide
Uniqueness: N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide is unique due to the presence of the formyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This structural difference can lead to distinct interactions with biological targets and varied applications in research and industry.
Eigenschaften
CAS-Nummer |
58287-75-5 |
|---|---|
Molekularformel |
C11H16N2O3S |
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)8-7-12-17(15,16)11-5-3-10(9-14)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChI-Schlüssel |
HRVXBOAUXVEKQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methyl 1-[(4-chlorophenyl)methyl]-5-methyltriazole-4-carboxylate](/img/structure/B15358978.png)
![O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate](/img/structure/B15358986.png)
![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
